![molecular formula C24H18BrNO2 B5155751 4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)
4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide
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Overview
Description
4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is also known as BPNAP, and it is a derivative of the benzamide class of compounds. The synthesis method of BPNAP is relatively simple, and it has been extensively studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of BPNAP is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. BPNAP has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, BPNAP has been shown to inhibit the activity of certain signaling pathways that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
BPNAP has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. BPNAP has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, BPNAP has been shown to exhibit antioxidant properties, which may further contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
BPNAP has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a high yield and purity. BPNAP is also stable under various conditions, making it suitable for long-term storage. However, one limitation of BPNAP is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of BPNAP. One possible direction is the development of new drugs based on the structure of BPNAP. This compound has shown promising results in the treatment of various diseases, and further research may lead to the development of more effective drugs. Another potential direction is the use of BPNAP as a fluorescent probe for the detection of various biomolecules. This compound has shown promising results in the detection of proteins, nucleic acids, and carbohydrates, and further research may lead to the development of more sensitive and specific probes. Finally, the mechanism of action of BPNAP is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Synthesis Methods
The synthesis of BPNAP involves the reaction of 4-bromo-benzoyl chloride with 2-hydroxy-1-naphthaldehyde in the presence of triethylamine. The resulting intermediate product is then reacted with benzylamine to produce the final product, 4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide. The yield of this reaction is typically high, and the purity of the final product can be determined through various analytical techniques.
Scientific Research Applications
BPNAP has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. BPNAP has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules. This compound has shown promising results in the detection of proteins, nucleic acids, and carbohydrates.
properties
IUPAC Name |
4-bromo-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-19-13-10-18(11-14-19)24(28)26-23(17-7-2-1-3-8-17)22-20-9-5-4-6-16(20)12-15-21(22)27/h1-15,23,27H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKZXJDBKZDKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide |
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